molecular formula C10H14N2O B157018 4-Acetyl-4-methylheptanedinitrile CAS No. 1681-17-0

4-Acetyl-4-methylheptanedinitrile

Cat. No. B157018
CAS RN: 1681-17-0
M. Wt: 178.23 g/mol
InChI Key: XWNSFEAWWGGSKJ-UHFFFAOYSA-N
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Description

4-Acetyl-4-methylheptanedinitrile is an organic compound with the molecular formula C10H14N2O . It is used in various chemical reactions as a precursor .


Molecular Structure Analysis

The molecular structure of 4-Acetyl-4-methylheptanedinitrile is characterized by a heptanedinitrile chain that is almost antiperiplanar, with the C—C—C angles having nearly perfect tetrahedral values . The molecule does not show any pre-organization favoring a ring closure .


Physical And Chemical Properties Analysis

4-Acetyl-4-methylheptanedinitrile has a molecular weight of 178.23 . It has a density of 1.0±0.1 g/cm3 . The boiling point is 381.3±37.0 °C at 760 mmHg , and the melting point is 66-67°C . The flash point is 184.4±26.5 °C .

properties

IUPAC Name

4-acetyl-4-methylheptanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-9(13)10(2,5-3-7-11)6-4-8-12/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWNSFEAWWGGSKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C)(CCC#N)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075116
Record name 4-Acetyl-4-methylheptanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetyl-4-methylheptanedinitrile

CAS RN

1681-17-0
Record name 4-Acetyl-4-methylheptanedinitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1681-17-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Acetyl-4-methylheptanedinitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001681170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Acetyl-4-methylpimelonitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404930
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Record name 4-Acetyl-4-methylheptanedinitrile
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2767
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
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Record name 4-Acetyl-4-methylheptanedinitrile
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Record name 4-ACETYL-4-METHYLHEPTANEDINITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Q44E9MB5R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
M Bolte, J Pfizer, BS Weigand - Acta Crystallographica Section C …, 1998 - scripts.iucr.org
The title compound, C10H14N2O, serves as an precursor for ring-closure reactions to afford, for example, naphthyridines and quinolined1ones. In the crystal, the molecule does not …
Number of citations: 1 scripts.iucr.org
T Ishikawa, K Kudo, K Kuroyabu, S Uchida… - The Journal of …, 2008 - ACS Publications
… demonstrated that 2-butanone reacts with an excessive amount of acrylonitrile to take up two cyanoethyl groups on the methylene carbon, giving rise to 4-acetyl-4-methylheptanedinitrile…
Number of citations: 74 pubs.acs.org

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